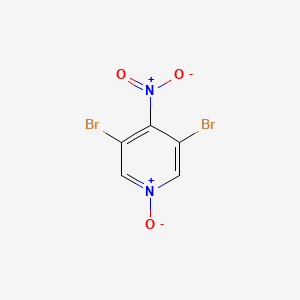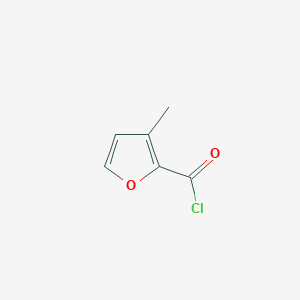
(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
Molecular Structure Analysis
The IUPAC name for this compound is “(2S,4R)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid” and its InChI code is "1S/C13H14N2O2/c14-7-11-4-2-1-3-10(11)5-9-6-12(13(16)17)15-8-9/h1-4,9,12,15H,5-6,8H2,(H,16,17)/t9-,12+/m1/s1" . This information can be used to derive the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 230.27 . Its boiling point is approximately 438.3±40.0C at 760 mmHg . The compound is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Transformations
Optically pure 2-(l-hydroxybenzyl)piperidine and pyrrolidine were prepared by reactions involving nucleophilic addition and intramolecular elimination, demonstrating the compound's utility in stereoselective synthesis. This process highlights the compound's role in generating chiral centers, essential for creating optically active pharmaceuticals and materials (Ruano, Alemán, & Cid, 2006).
Material Science Applications
Novel heat resistance poly(amide-imide)s were synthesized from reactions involving carboxylic acid derivatives, showing the compound's utility in creating materials with high thermal stability and good inherent viscosities. This research underscores the potential of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride in the development of new polymers and coatings with exceptional durability and performance (Hajibeygi, Faghihi, & Shabanian, 2011).
Biochemical Studies
In biochemical research, derivatives of pyrrolidine, including those related to (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, have been studied for their interactions with biological systems. For example, the synthesis and study of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides demonstrated the compound's potential for biochemical applications, including its role in studying neurotransmitter systems (Burgos et al., 1992).
Organic Chemistry and Catalysis
The compound's derivatives have been used in catalytic processes, such as in the oxidation of hydrocarbons by aqueous platinum salts. This research indicates the broader utility of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride and its related compounds in facilitating selective organic transformations, highlighting their importance in developing new synthetic methodologies (Labinger et al., 1993).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary statements include avoiding release to the environment and washing hands and other skin areas thoroughly after handling . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
properties
IUPAC Name |
(2S,4R)-4-[(2-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c14-7-11-4-2-1-3-10(11)5-9-6-12(13(16)17)15-8-9;/h1-4,9,12,15H,5-6,8H2,(H,16,17);1H/t9-,12+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCANPXGPMAXDIM-KATIXKQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CC=C2C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376045 | |
| Record name | (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1049743-86-3 | |
| Record name | (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1596839.png)

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine](/img/structure/B1596844.png)


![2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone](/img/structure/B1596850.png)




